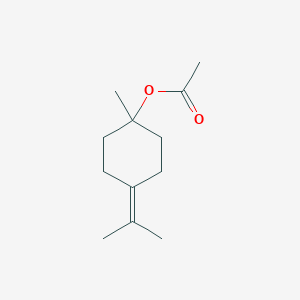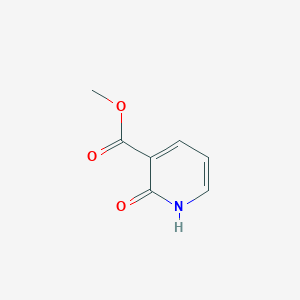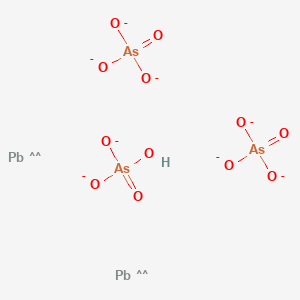
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, also known as BTF, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTF is a sulfonamide-based compound that has been shown to inhibit the activity of several enzymes and proteins, making it a promising candidate for the development of new drugs. In
科学的研究の応用
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrases, histone deacetylases, and protein tyrosine phosphatases. Due to its broad inhibitory activity, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has potential applications in several areas of research, including cancer, inflammation, and metabolic disorders. In cancer research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
作用機序
The mechanism of action of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide is still under investigation, but it is believed to involve the inhibition of several enzymes and proteins. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH in the body. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Finally, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In inflammation research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, in metabolic disorder research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes and obesity.
実験室実験の利点と制限
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its broad inhibitory activity and its availability for research purposes. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a potential candidate for the development of new drugs. However, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide also has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects due to its broad inhibitory activity.
将来の方向性
There are several future directions for the research of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide. One potential area of research is the development of new drugs based on the structure of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide. In addition, further investigation into the mechanism of action of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may lead to the identification of new targets for drug development. Finally, the use of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide in combination with other drugs may lead to improved therapeutic outcomes in the treatment of cancer, inflammation, and metabolic disorders.
Conclusion
In conclusion, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has potential therapeutic applications in several areas of research, including cancer, inflammation, and metabolic disorders. The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been optimized to produce high yields of the compound, making it readily available for research purposes. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes and proteins, and its mechanism of action is still under investigation. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its broad inhibitory activity and its availability for research purposes. However, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide also has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects. There are several future directions for the research of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, including the development of new drugs based on its structure and the investigation of its mechanism of action.
合成法
The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitrobenzenesulfonamide with benzylamine, followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. The final step involves the introduction of the trifluoromethyl group using trifluoromethyl iodide and potassium carbonate. The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been optimized to produce high yields of the compound, making it readily available for research purposes.
特性
CAS番号 |
1698-38-0 |
|---|---|
製品名 |
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide |
分子式 |
C14H13F3N2O2S |
分子量 |
330.33 g/mol |
IUPAC名 |
2-(benzylamino)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)11-6-7-12(13(8-11)22(18,20)21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,20,21) |
InChIキー |
FEJCSYUIRWSKNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N |
同義語 |
2-BENZYLAMINO-5-TRIFLUOROMETHYL-BENZENESULFONAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)







![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)

![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)